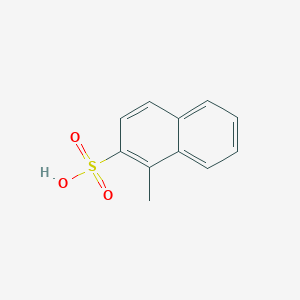

1-Methyl-2-naphthalenesulfonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

68487-67-2 |

|---|---|

Molekularformel |

C11H10O3S |

Molekulargewicht |

222.26 g/mol |

IUPAC-Name |

1-methylnaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |

InChI-Schlüssel |

SBMVUWFLYRRTED-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Process

- Sulfonating Agent: Sulfur trioxide gas or fuming sulfuric acid (typically 104.5% oleum) is used to introduce the sulfonic acid group onto the methyl-substituted naphthalene ring.

- Temperature: The sulfonation is carried out at moderate temperatures, generally between 40 °C and 115 °C for the initial sulfonation step, with some processes operating up to 165 °C depending on the reactor design and desired product distribution.

- Reactor Types: Continuous film reactors or shell-and-tube reactors are employed to ensure efficient contact between the gaseous sulfonating agent and the liquid methyl naphthalene substrate. The methyl naphthalene flows along the reactor walls while SO3 gas contacts it, promoting rapid sulfonation.

- Reaction Time: Sulfonation times vary from 2 to 6 hours depending on temperature and reactor design.

- Isomerization: After initial sulfonation, the product mixture often contains alpha- and beta-isomers of methyl naphthalenesulfonic acid. An isomerization step at elevated temperatures (150–190 °C) for about 2 hours is used to convert alpha-isomers to the more stable beta-isomer, which is the desired 1-methyl-2-naphthalenesulfonic acid.

Reaction Scheme Summary

| Step | Conditions | Outcome |

|---|---|---|

| Sulfonation | 40–115 °C, SO3 or 104.5% oleum, 2–6 h | Formation of alpha- and beta-methyl naphthalenesulfonic acids |

| Isomerization | 150–190 °C, 2 h | Conversion of alpha-isomer to beta-isomer (1-methyl-2-naphthalenesulfonic acid) |

Advantages of Gas-Phase Sulfonation

- High conversion rates with minimal by-products.

- No generation of sulfur waste acid.

- Continuous operation with stable reaction conditions.

- High purity of beta-methyl naphthalenesulfonic acid (up to 95% purity reported).

Purification and Isolation

The crude sulfonation mixture contains isomeric sulfonic acids and unreacted starting materials. Purification involves:

- Isomerization: As above, to enrich the beta-isomer.

- Neutralization and Crystallization: The sulfonic acid mixture is often neutralized with alkali (e.g., sodium hydroxide) to form sulfonate salts, which can be crystallized and separated.

- Salt Formation: Precipitation as salts with organic amines (e.g., ortho-toluidine) can be used to selectively isolate specific isomers, as demonstrated in related naphthalenesulfonic acid separations.

- Fusion with Caustic Soda: Fusion of the sulfonate salts with molten sodium hydroxide at elevated temperatures (270–320 °C) can be used to convert sulfonic acids to corresponding phenols or to further purify the sulfonic acid derivatives.

Condensation with Formaldehyde (Optional Step for Derivatives)

In some applications, 1-methyl-2-naphthalenesulfonic acid is further reacted with formaldehyde to form condensation products used as dispersants or resin intermediates.

- Condensation Conditions: Sulfonated methyl naphthalene is reacted with formaldehyde (30–50% aqueous solution) at 105–150 °C under pressure (0.15–0.25 MPa) for 2–6 hours.

- pH Adjustment: After condensation, the mixture is neutralized to pH 6–9 with sodium hydroxide.

- Product: Water-soluble methylol naphthalenesulfonic acid-formaldehyde condensation compounds.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 1-Methylnaphthalene | Purity affects product quality |

| Sulfonating Agent | SO3 gas or 104.5% oleum | Oleum preferred for higher efficiency |

| Sulfonation Temperature | 40–115 °C | Controlled to favor alpha-isomer formation |

| Isomerization Temperature | 150–190 °C | Converts alpha- to beta-isomer |

| Sulfonation Time | 2–6 hours | Depends on temperature and reactor type |

| Isomerization Time | ~2 hours | Ensures high beta-isomer purity |

| Neutralization Agent | Sodium hydroxide (20–50%) | For salt formation and pH adjustment |

| Condensation (optional) | Formaldehyde 30–50%, 105–150 °C, 0.15–0.25 MPa | For methylol derivatives |

Research Findings and Industrial Relevance

- Continuous sulfonation using SO3 gas in film or shell-and-tube reactors achieves high conversion and selectivity with minimal by-products, improving production efficiency and product quality.

- The isomerization step is critical to obtain the desired 1-methyl-2-naphthalenesulfonic acid with purity up to 95%.

- Use of oleum (fuming sulfuric acid) enhances sulfonation efficiency and reduces total acidity in subsequent condensation reactions.

- The condensation of methyl naphthalenesulfonic acid with formaldehyde produces water-soluble dispersants with good heat stability and low impurity content.

- Purification via salt formation with organic amines and caustic fusion is a proven method for isolating and refining sulfonic acid isomers.

Analyse Chemischer Reaktionen

1-Methyl-2-Naphthalinsulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation:

- Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu 1-Methyl-2-Naphthansäure oxidiert werden.

Reduktion:

- Die Reduktion der Sulfonsäuregruppe kann zur Bildung von 1-Methyl-2-Naphthalinthiol führen.

Substitution:

- Die Sulfonsäuregruppe kann durch Reaktion mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden. Beispielsweise kann die Reaktion mit Natriumhydroxid 1-Methyl-2-Naphthol ergeben .

Häufige Reagenzien und Bedingungen:

- Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

- Reduktionsmittel: Wasserstoffgas, Metallkatalysatoren.

- Substitutionsreagenzien: Natriumhydroxid, Halogenierungsmittel.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-Naphthalinsulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie:

- Wird als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet.

- Wird zur Herstellung von polymeren Sulfonsäuren durch Kondensationsreaktionen mit Formaldehyd eingesetzt .

Biologie:

Medizin:

Industrie:

- Wird zur Herstellung von Tensiden und Reinigungsmitteln eingesetzt.

- Anwendung in der Herstellung von Spezialchemikalien und Additiven .

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-2-Naphthalinsulfonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. In biologischen Systemen kann es Enzym Aktivitäten modulieren und Stoffwechselprozesse beeinflussen. So wurde beispielsweise gezeigt, dass es die Aktivität von Enzymen beeinflusst, die an der Aminosäurebiosynthese und antioxidativen Abwehrmechanismen beteiligt sind .

Wirkmechanismus

The mechanism of action of 1-methyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activities and affect metabolic processes. For example, it has been shown to influence the activity of enzymes involved in amino acid biosynthesis and antioxidant defense mechanisms .

Vergleich Mit ähnlichen Verbindungen

Table 1: Alkyl-Substituted Naphthalenesulfonic Acids

Comparison with Amino-Substituted Naphthalenesulfonic Acids

Tobias Acid (2-Amino-1-naphthalenesulfonic Acid)

Tobias acid (C₁₀H₉NO₃S, CAS 81-16-3) substitutes an amino (-NH₂) group at the 2-position. The electron-donating amino group reduces the acidity of the sulfonic acid moiety (pKa ~0.5–1.5) compared to alkyl-substituted analogs. It is a key intermediate in azo dye synthesis, enabling coupling reactions for pigments like Acid Red 88 .

Dahl’s Acid (2-Naphthylamine-5-sulfonic Acid)

Dahl’s acid (C₁₀H₉NO₃S, CAS 81-05-0) features an amino group at the 6-position and sulfonic acid at the 1-position. The positional isomerism alters electronic effects and solubility, making it suitable for synthesizing sulfonated dyes with improved water-fastness .

Table 2: Amino-Substituted Naphthalenesulfonic Acids

| Compound | Substituent Position | Molecular Weight | Key Applications | Reference |

|---|---|---|---|---|

| Tobias acid | 2-Amino, 1-SO₃H | 223.25 g/mol | Azo dye intermediates | |

| Dahl’s acid | 6-Amino, 1-SO₃H | 223.25 g/mol | Sulfonated dyes |

Comparison with Hydroxy and Azo-Substituted Derivatives

Calmagite (3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)-1-sulfonic Acid)

Calmagite (C₁₇H₁₄N₂O₅S, CAS 3147-14-6) contains hydroxy, azo, and methyl groups. Its complex structure enables chelation with metal ions, making it a spectrophotometric indicator for calcium and magnesium determination .

2-((2-Hydroxy-1-naphthalenyl)azo)-1-naphthalenesulfonic Acid

This azo derivative (CAS data in ) exhibits intense coloration due to the conjugated azo group. Such compounds are pivotal in textile dyes, leveraging sulfonic acid groups for water solubility and azo linkages for chromophore stability .

Q & A

Q. What spectroscopic methods are most effective for characterizing 1-Methyl-2-naphthalenesulfonic acid, and how do substituents influence spectral interpretation?

Methodological Answer:

- FT-IR and Raman Spectroscopy : Use these to identify sulfonic acid (-SO₃H) and methyl (-CH₃) functional groups. For example, sulfonic acid groups typically show strong S=O stretching vibrations near 1180–1250 cm⁻¹ (FT-IR) and 1120–1170 cm⁻¹ (Raman) .

- UV-Vis Spectroscopy : Analyze electronic transitions influenced by the methyl substituent. Solvent polarity affects the λmax; compare data in polar (e.g., water) vs. nonpolar solvents (e.g., ethanol) to assess solvatochromic effects .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm methyl group position and sulfonic acid substitution. Aromatic protons near the sulfonic acid group will show downfield shifts due to electron-withdrawing effects .

Q. How can solubility and pKa of 1-Methyl-2-naphthalenesulfonic acid be experimentally determined for aqueous systems?

Methodological Answer:

- Solubility : Perform gravimetric analysis by saturating aqueous solutions at varying temperatures (e.g., 25°C, 50°C). Filter undissolved solids and quantify via drying/weighing. Compare with structurally similar compounds (e.g., 2-naphthalenesulfonic acid hydrate, solubility >250 g/L in water ).

- pKa : Use potentiometric titration with a pH meter. The sulfonic acid group typically has a pKa < 1 due to strong acidity, but the methyl substituent may slightly alter this value. Validate via comparison with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can fixed-bed adsorption systems be optimized for removing 1-Methyl-2-naphthalenesulfonic acid from wastewater?

Methodological Answer:

-

Experimental Variables :

- Bed Height : Higher beds increase contact time and adsorption capacity. For example, doubling bed height from 10 cm to 20 cm extended breakthrough time by ~50% in 2-naphthalenesulfonic acid studies .

- Flow Rate : Lower flow rates (e.g., 2 mL/min vs. 5 mL/min) improve removal efficiency by reducing kinetic limitations.

- Coexisting Ions : Test competitive adsorption with ions like Cl⁻ or SO₄²⁻, which reduce capacity due to ion-exchange interference .

-

Modeling : Apply the Bed Depth Service Time (BDST) model to predict breakthrough curves. The equation is:

Where = adsorption capacity, = initial concentration, = linear flow rate, and = bed height .

Q. What computational approaches are suitable for analyzing the electronic properties of 1-Methyl-2-naphthalenesulfonic acid in different solvents?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps and electrostatic potential (ESP) maps. Methyl groups may reduce the HOMO-LUMO gap compared to amino-substituted analogs (e.g., 2-amino-1-naphthalenesulfonic acid has a gap of ~4.5 eV in water) .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions. Polar solvents like water stabilize the sulfonic acid group, increasing charge delocalization .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) between the methyl group and aromatic ring to explain substituent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.